Prostaglandin F2alpha 11-methyl ether is a derivative of prostaglandin F2alpha, a bioactive lipid compound involved in various physiological processes. Prostaglandins, including Prostaglandin F2alpha, are synthesized from arachidonic acid and are known for their roles in inflammation, reproductive functions, and regulation of vascular tone. The 11-methyl ether modification enhances the stability and biological activity of the compound, making it a subject of interest in pharmacological research.
Prostaglandin F2alpha 11-methyl ether can be synthesized from natural sources or produced through chemical synthesis. It is often derived from prostaglandin precursors in laboratory settings, particularly through methods that involve methylation at the 11-position of Prostaglandin F2alpha.
Prostaglandin F2alpha 11-methyl ether belongs to the class of compounds known as prostanoids, which are lipid compounds derived from fatty acids. It is classified under the category of eicosanoids due to its origin from arachidonic acid.
The synthesis of Prostaglandin F2alpha 11-methyl ether typically involves several key steps:
The synthesis may employ various catalysts to enhance reaction efficiency, including transition metal catalysts like rhodium complexes. The reaction conditions (temperature, solvent choice) are optimized to maximize yield and minimize by-products .
Prostaglandin F2alpha 11-methyl ether has a complex molecular structure characterized by:
The structural representation can be depicted using molecular modeling software to visualize stereochemistry and functional group orientation. Nuclear Magnetic Resonance (NMR) spectroscopy is commonly used to confirm structural integrity post-synthesis .
Prostaglandin F2alpha 11-methyl ether participates in various biochemical reactions, including:
The biological activity of Prostaglandin F2alpha 11-methyl ether is assessed through assays measuring its effects on smooth muscle contraction and luteolytic activity in reproductive tissues .
The mechanism of action for Prostaglandin F2alpha 11-methyl ether involves:
Studies indicate that modifications at the 11-position can enhance selectivity and potency compared to unmodified Prostaglandin F2alpha .
Prostaglandin F2alpha 11-methyl ether has several applications in scientific research and medicine:
Prostaglandin F2α (PGF2α), chemically designated as (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid (C₂₀H₃₄O₅), is a physiologically active lipid mediator derived from arachidonic acid. Its structure features a cyclopentane ring with two aliphatic chains: a carboxylic acid-containing ω-chain (C1-C7) and an α-chain (C12-C20) with a terminal alcohol. Critical functional groups include hydroxyl moieties at C9, C11, and C15, along with trans-Δ¹³ and cis-Δ⁵ double bonds [4].
Functionally, PGF2α primarily activates the G-protein-coupled prostaglandin F2α receptor (FP-R), triggering intracellular cascades involving calcium mobilization and inositol phosphate turnover. This receptor binding underlies its key roles in:
Table 1: Core Structural Features of Native PGF2α
Structural Element | Position | Functional Significance |
---|---|---|
Carboxylic acid group | C1 | Essential for receptor affinity and salt bridge formation |
Hydroxyl groups | C9, C11, C15 | Hydrogen bonding with FP receptor; C11 stereochemistry critical |
cis-Double bond | Δ⁵ (C5-C6) | Maintains ω-chain conformation |
trans-Double bond | Δ¹³ (C13-C14) | Stabilizes α-chain orientation |
Etherification of prostaglandins serves as a strategic chemical modification to address inherent pharmacological limitations of native compounds:
Metabolic Stability: The C15 hydroxyl group is a primary site for 15-hydroxyprostaglandin dehydrogenase (15-PGDH)-mediated oxidation, the major inactivation pathway for PGs. Methyl ether formation at this position significantly extends half-life by blocking dehydrogenase activity [7].
Receptor Selectivity: Regiospecific etherification alters hydrogen-bonding patterns with FP-R subtypes. For example, 15-methyl ether derivatives exhibit enhanced luteolytic specificity in hamster antifertility assays compared to native PGF2α due to selective engagement with reproductive FP-R isoforms [2].
Synthetic Feasibility: Ether bonds resist enzymatic hydrolysis more effectively than ester linkages, making them preferable for therapeutic analogs. Total synthesis routes allow stereocontrolled installation of methyl ethers at specific positions (C9, C11, C15) without epimerization risks [2].
The C11 position in PGF2α is a stereochemical hotspot, with the 11α-hydroxyl group participating directly in FP receptor activation. Methyl etherification at this site induces unique pharmacological properties:
Conformational Restriction: Nuclear Magnetic Resonance (NMR) studies confirm that 11-methyl ether formation alters ring puckering dynamics in the cyclopentane moiety. This repositions the adjacent C9 and C15 hydroxyls, potentially modulating their interaction with receptor subpockets [2].
Activity Retention: Unlike modifications at other positions, the 11-methoxy derivative retains 3-420% of native PGF2α's biological activity in smooth muscle contraction assays. This contrasts sharply with 11-keto analogs (e.g., PGD₂), which exhibit divergent receptor preferences [6].
Receptor Binding Implications: Methylation at C11 reduces binding affinity for FP-R by approximately 100-fold compared to native PGF2α. However, this "weakened" interaction confers unexpected selectivity advantages:
"Any modification at or of the C-11 or C-15 functions reduces receptor binding by at least a factor of 100" [2] This attenuation enables partial agonism or context-specific signaling bias—properties exploited in developing FP-R antagonists like BAY-6672 for idiopathic pulmonary fibrosis [9].
Table 2: Biological Activity Profile of PGF2α Methyl Ethers
Modification Site | Relative Activity (%) vs PGF2α | Key Pharmacological Properties |
---|---|---|
9-methoxy | 20-50% | ↑ Luteolytic selectivity (HAF assay); retained contractile activity |
11-methoxy | 3-420% | Altered receptor binding kinetics; signaling bias |
15-methoxy | 15-80% | ↑ Metabolic stability; tissue-selective effects |
9,15-dimethoxy | <5% | Drastic activity loss due to steric hindrance |
Key Research Gap: No in vivo efficacy data exists specifically for PGF2α 11-methyl ether. Current insights derive from in vitro receptor studies and synthetic chemistry analyses.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7